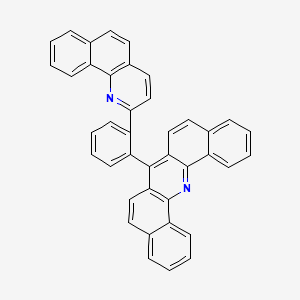
Dibenz(c,h)acridine, 7-(2-benzo(h)quinolin-2-ylphenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dibenz(c,h)acridine, 7-(2-benzo(h)quinolin-2-ylphenyl)-: is a complex organic compound belonging to the class of polycyclic aromatic hydrocarbons (PAHs) These compounds are characterized by multiple aromatic rings fused together, which contribute to their stability and unique chemical properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dibenz(c,h)acridine, 7-(2-benzo(h)quinolin-2-ylphenyl)- typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of strong acids or bases as catalysts, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.
化学反应分析
Types of Reactions
Dibenz(c,h)acridine, 7-(2-benzo(h)quinolin-2-ylphenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce hydroaromatic compounds. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学研究应用
Dibenz(c,h)acridine, 7-(2-benzo(h)quinolin-2-ylphenyl)- has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a model compound for studying PAH behavior.
Biology: Investigated for its potential biological activity, including anticancer and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用机制
The mechanism of action of Dibenz(c,h)acridine, 7-(2-benzo(h)quinolin-2-ylphenyl)- involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting its structure and function, which may lead to cytotoxic effects. Additionally, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
相似化合物的比较
Similar Compounds
- Dibenz(a,h)acridine
- Dibenz(a,j)acridine
- Benzo(h)quinoline
Uniqueness
Dibenz(c,h)acridine, 7-(2-benzo(h)quinolin-2-ylphenyl)- is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
属性
CAS 编号 |
36762-11-5 |
|---|---|
分子式 |
C40H24N2 |
分子量 |
532.6 g/mol |
IUPAC 名称 |
13-(2-benzo[h]quinolin-2-ylphenyl)-2-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4,6,8,10,13,15,17,19,21-undecaene |
InChI |
InChI=1S/C40H24N2/c1-4-12-29-25(9-1)17-18-28-21-24-36(41-38(28)29)32-15-7-8-16-33(32)37-34-22-19-26-10-2-5-13-30(26)39(34)42-40-31-14-6-3-11-27(31)20-23-35(37)40/h1-24H |
InChI 键 |
NTARWFIXDPHFRR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=CC3=C2N=C(C=C3)C4=CC=CC=C4C5=C6C=CC7=CC=CC=C7C6=NC8=C5C=CC9=CC=CC=C98 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


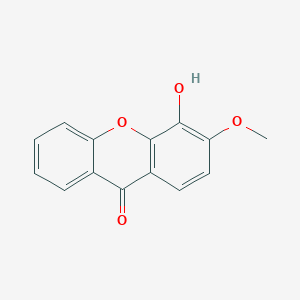
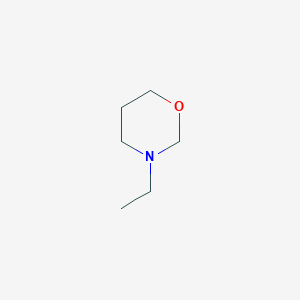
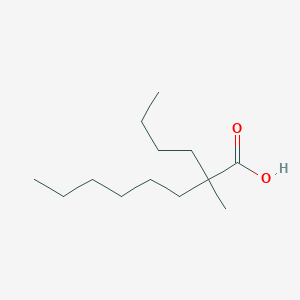

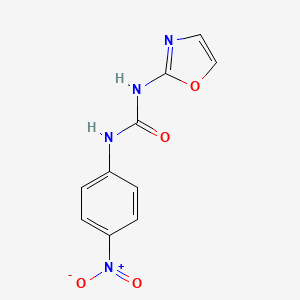
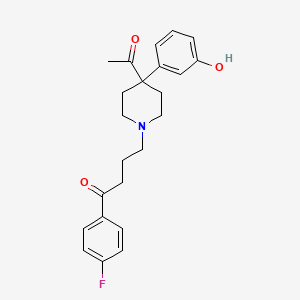
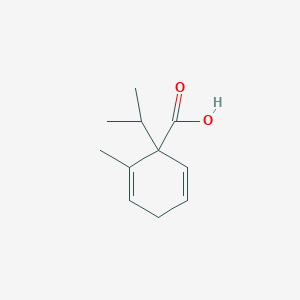

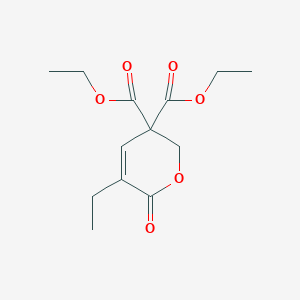

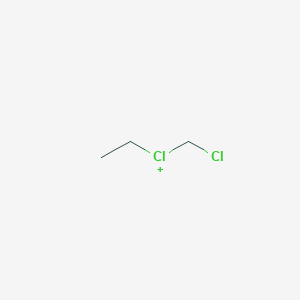
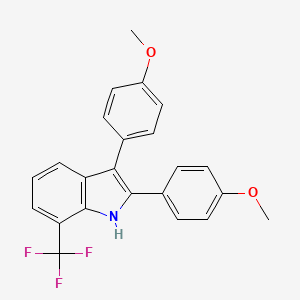

![(11-methoxy-5,12-dimethyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl)methyl carbamate](/img/structure/B14679874.png)
